

In-Depth Technical Guide: Dihydridotetrakis(triphenylphosphine)ruthenium(II)

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Compound of Interest

Compound Name: Dihydridotetrakis(triphenylphosphine)
ruthenium(II)

Cat. No.: B106754

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Core Compound Data

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium. It is an organometallic compound that finds significant application as a catalyst in a variety of chemical transformations.

Property	Value
Chemical Formula	$\text{RuH}_2(\text{P}(\text{C}_6\text{H}_5)_3)_4$ or $\text{C}_{72}\text{H}_{62}\text{P}_4\text{Ru}$ [1]
Molecular Weight	1152.24 g/mol
Appearance	Ochre/Lustrous Powder[1]
CAS Number	19529-00-1[1][2]
Melting Point	181-183 °C[1]

Molecular Weight Calculation

The molecular weight is calculated from the atomic weights of its constituent elements:

- Ruthenium (Ru): 101.07 u[2]

- Phosphorus (P): 30.973762 u
- Carbon (C): 12.011 u
- Hydrogen (H): 1.008 u[3]

Calculation: $(1 \times 101.07) + (4 \times 30.973762) + (72 \times 12.011) + (62 \times 1.008) = 1152.24 \text{ g/mol}$

Experimental Protocols

Synthesis of

Dihydridotetrakis(triphenylphosphine)ruthenium(II)

A common method for the synthesis of **dihydridotetrakis(triphenylphosphine)ruthenium(II)** involves the reduction of a ruthenium(III) precursor in the presence of excess triphenylphosphine.

Materials:

- Ruthenium(III) chloride hydrate ($\text{RuCl}_3 \cdot x\text{H}_2\text{O}$)
- Triphenylphosphine (PPh_3)
- Ethanol (absolute)
- Sodium borohydride (NaBH_4) or another suitable reducing agent
- Inert atmosphere (Argon or Nitrogen)

Procedure:

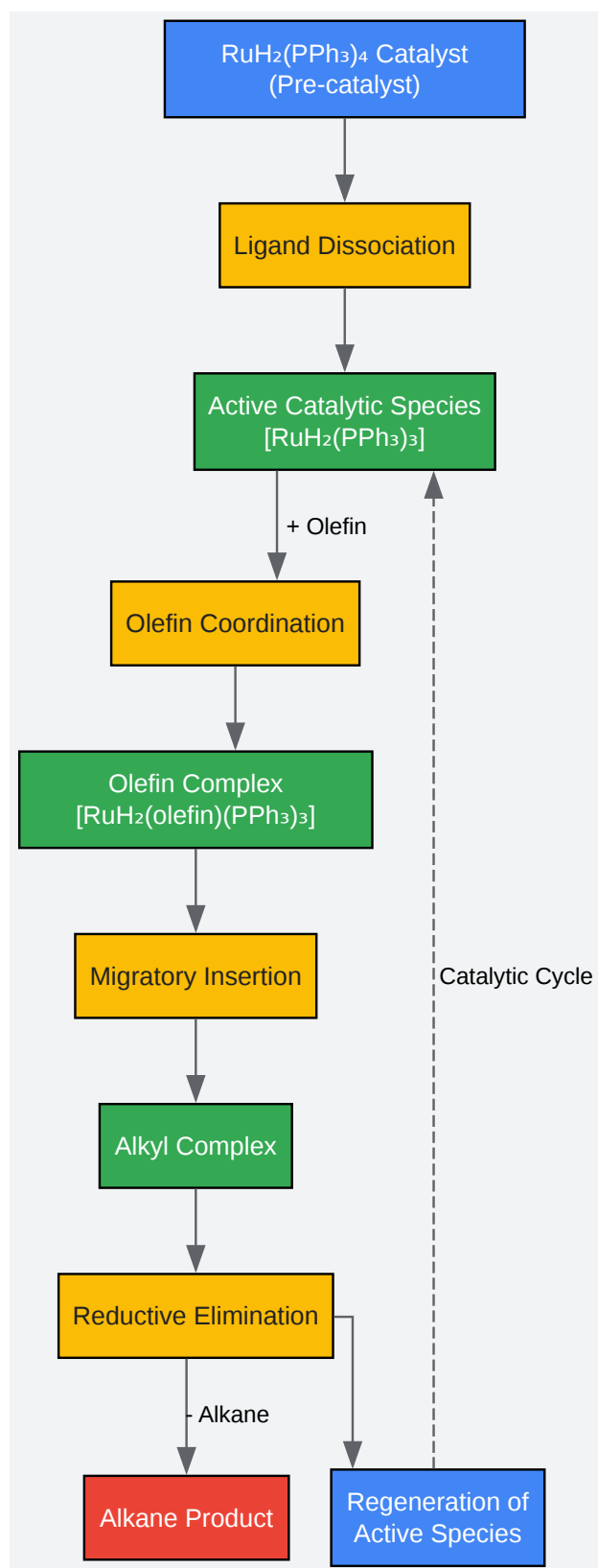
- A solution of triphenylphosphine in ethanol is prepared in a round-bottom flask under an inert atmosphere.
- Ruthenium(III) chloride hydrate is added to the solution.
- The mixture is heated to reflux.
- A reducing agent, such as a solution of sodium borohydride in ethanol, is added dropwise to the refluxing mixture.

- The reaction is typically allowed to proceed for several hours, during which the color of the solution changes, and a precipitate may form.
- After cooling to room temperature, the product is isolated by filtration, washed with ethanol and diethyl ether, and dried under vacuum.

Catalytic Activity and Reaction Pathways

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a versatile catalyst, particularly in hydrogenation reactions.^{[4][5]} The general mechanism involves the coordination of the substrate to the ruthenium center, followed by migratory insertion of the hydride ligands.

Below is a generalized workflow for a catalytic hydrogenation reaction using this complex.



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Catalytic Hydrogenation Workflow

This diagram illustrates the key steps in the catalytic hydrogenation of an olefin. The pre-catalyst, $\text{RuH}_2(\text{PPh}_3)_4$, first undergoes ligand dissociation to form the active catalytic species. This species then coordinates with the olefin, which is subsequently hydrogenated through migratory insertion and reductive elimination to yield the alkane product and regenerate the active catalyst.

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